(4R,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
Description
The compound (4R,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline ligand with a rigid bicyclic structure. Its molecular formula is C21H15F3N2O (MW: 368.35), featuring diphenyl substituents at the 4,5-positions of the oxazole ring and a 5-(trifluoromethyl)pyridin-2-yl group at position 2 . This ligand is commercially available (e.g., CAS 1997306-76-9) and is utilized in asymmetric catalysis due to its ability to coordinate transition metals like palladium, enhancing enantioselectivity in reactions such as C–H activation and arylboronic acid additions .
Properties
IUPAC Name |
(4R,5R)-4,5-diphenyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O/c22-21(23,24)16-11-12-17(25-13-16)20-26-18(14-7-3-1-4-8-14)19(27-20)15-9-5-2-6-10-15/h1-13,18-19H/t18-,19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLUMJQUCAPCRJ-RTBURBONSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](OC(=N2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from Amino Alcohols
Amino alcohols such as (1R,2R)-diphenylethanolamine serve as chiral precursors. Reaction with acyl chlorides or nitriles under acidic conditions yields the oxazoline ring. For example:
Conditions : Toluene reflux, HCl gas, 12–24 hours.
Yield : 65–80%.
Asymmetric Catalysis for Stereochemical Control
Chiral ligands (e.g., BINOL-derived phosphoric acids) enable enantioselective cyclization. A representative protocol involves:
Catalyst : (R)-BINOL-phosphoric acid (10 mol%).
Solvent : Dichloromethane, 0°C to room temperature.
Yield : 70–85% with >95% ee.
Introduction of the 5-(Trifluoromethyl)pyridin-2-yl Group
Functionalization at position 2 of the oxazoline ring requires regioselective coupling or substitution.
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling between oxazoline boronic esters and 2-bromo-5-(trifluoromethyl)pyridine:
Conditions : Dioxane/water (3:1), 80°C, 12 hours.
Yield : 60–75%.
Direct Alkylation via SNAr Reaction
The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (SNAr) with oxazoline-derived nucleophiles:
Base : LDA (2.2 equiv).
Yield : 50–65%.
Stereochemical Control and Resolution
Achieving the (4R,5R) configuration necessitates chiral induction or resolution:
Diastereomeric Salt Formation
Racemic oxazoline intermediates are resolved using chiral acids (e.g., dibenzoyl-D-tartaric acid):
Kinetic Resolution via Enzymatic Hydrolysis
Lipase-catalyzed hydrolysis of oxazoline esters selectively hydrolyzes one enantiomer:
Enzyme : Candida antarctica lipase B (CAL-B).
ee : >99% for (R,R)-isomer.
Optimization of Reaction Conditions
Critical parameters influencing yield and selectivity include:
Solvent Effects
| Solvent | Reaction Rate (k, h⁻¹) | Yield (%) | Selectivity (R:R vs S:S) |
|---|---|---|---|
| Toluene | 0.15 | 78 | 3:1 |
| THF | 0.22 | 65 | 1.5:1 |
| DCM | 0.10 | 72 | 4:1 |
Polar aprotic solvents (e.g., DCM) enhance stereoselectivity but slow reaction rates.
Temperature and Catalyst Loading
| Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | ee (%) |
|---|---|---|---|
| 0 | 5 | 60 | 80 |
| 25 | 10 | 85 | 95 |
| 40 | 15 | 70 | 90 |
Higher temperatures reduce enantiomeric excess due to racemization.
Scalability and Industrial Considerations
Industrial synthesis prioritizes cost-effectiveness and reproducibility:
Continuous Flow Synthesis
Microreactors enable precise control over exothermic cyclization steps:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | HUH7 (liver cancer) | 10.1 | |
| Compound B | LN229 (glioblastoma) | Not specified |
These results suggest that (4R,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole could serve as a lead compound for developing new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:
This antimicrobial activity can be attributed to the oxazole ring's ability to interact with microbial enzymes or cellular structures.
Antidiabetic Potential
In studies involving model organisms like Drosophila melanogaster, compounds similar to this compound have shown promising results in lowering glucose levels, indicating potential as anti-diabetic agents .
Case Studies and Research Findings
- Cytotoxicity Assays : A study evaluated various derivatives of oxazole compounds for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the oxazole structure significantly influenced efficacy against specific cancer types .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest favorable interactions that warrant further exploration in drug development .
- Antimicrobial Evaluation : A series of synthesized derivatives were tested for their antibacterial properties using the disc diffusion method. Results showed that several compounds exhibited significant zones of inhibition against pathogenic strains .
Mechanism of Action
The mechanism of action of (4R,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Substituent Variations on the Oxazole Core
Key Compounds :
(S)-4-(tert-Butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (L1): Structure: Replaces diphenyl groups with a tert-butyl group at position 4. Performance: When complexed with Pd(II), L1 achieves >90% enantiomeric excess (ee) in asymmetric additions of arylboronic acids to ketimines .
(4R,5R)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole: Structure: Replaces the trifluoromethylpyridine with a 6-phenylpyridin-2-yl group. Price: Priced at ¥748.00/100mg (vs. ¥1934.00/100mg for the target compound) .
Comparison Table :
Heterocyclic Core Modifications
Thiazole Analogs :
- Compounds 4 & 5 (): Structure: Replace the oxazole ring with a thiazole core and incorporate fluorophenyl and triazolyl groups. These compounds exhibit isostructural packing but differ in halogen substituents (Cl vs. Br), affecting intermolecular interactions . Applications: Demonstrated antimicrobial activity (e.g., compound 4 in ).
Key Difference :
- The oxazole-based target compound is tailored for catalysis , while thiazole derivatives prioritize therapeutic applications due to their halogen-driven bioactivity .
Stereochemical Variations
- (4S,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole :
- A stereoisomer of the target compound (CAS 1997306-76-9) with inverted configuration at C4.
- Impact : Stereochemistry critically influences enantioselectivity in catalysis. For example, L1 (S-configuration) achieves high ee, suggesting the target’s (4R,5R) form may offer distinct stereochemical control .
Pyridine Substituent Effects
- Trifluoromethyl vs. Methyl or Halogens: The CF3 group in the target compound enhances electron deficiency, stabilizing metal-ligand complexes and improving catalytic turnover.
Biological Activity
(4R,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound's molecular formula is C21H15F3N2O, with a molecular weight of approximately 368.36 g/mol. Its structure includes a dihydrooxazole ring, two phenyl groups, and a trifluoromethyl group attached to a pyridine ring, which may enhance its biological activity and pharmacological properties.
The presence of the oxazole and pyridine moieties in the compound suggests potential reactivity and interaction with various biological targets. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds, potentially enhancing their bioavailability.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of such compounds. The following table summarizes key structural features and their potential impact on biological activity:
| Structural Feature | Potential Impact on Activity |
|---|---|
| Dihydrooxazole Ring | May enhance interaction with biological targets |
| Trifluoromethyl Group | Increases lipophilicity and metabolic stability |
| Phenyl Substituents | Potential for π-π stacking interactions with biomolecules |
Case Studies and Research Findings
- Synthesis and Evaluation : Preliminary studies involving similar compounds have demonstrated that modifications in the oxazole ring can lead to enhanced anticancer activity. For instance, derivatives with varied substituents on the phenyl rings were evaluated for their ability to inhibit tumor cell growth in vitro.
- In Vivo Studies : Research on related oxazole compounds indicated significant activity against specific cancer cell lines. For example, a study reported that a structurally similar compound exhibited an IC50 value of 10 µM against breast cancer cells, suggesting that modifications to the oxazole framework can yield potent anticancer agents.
- Mechanistic Insights : Investigations into enzyme inhibition revealed that compounds with trifluoromethyl substitutions could effectively inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. This suggests that This compound could also possess similar enzyme inhibitory properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (4R,5R)-4,5-diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A reflux-based approach in ethanol or mixed solvents (e.g., DMF–EtOH) is commonly employed for analogous dihydroheterocycles. For example, refluxing precursors in ethanol for 2 hours followed by recrystallization (1:1 DMF–EtOH) achieves solid products with high purity . Optimization can involve solvent polarity adjustments, temperature gradients, or catalyst screening (e.g., acid/base or metal catalysts). Purity is typically confirmed via HPLC and NMR.
Q. How can the stereochemical configuration (4R,5R) of the compound be experimentally verified?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry, as demonstrated in structural studies of isostructural dihydroheterocycles . Complementary methods include chiral HPLC, circular dichroism (CD), and NOESY NMR to assess spatial arrangement of phenyl and pyridyl substituents.
Advanced Research Questions
Q. What catalytic strategies enhance diastereoselectivity in the synthesis of (4R,5R)-configured dihydrooxazoles?
- Methodological Answer : Transition metal catalysts (e.g., Pd, Cu, Ag) can direct stereochemical outcomes via coordination-controlled pathways. For instance, silver catalysts activate strained silacyclopropanes in silylene transfer reactions, enabling precise control over ring-opening/forming steps . Chiral ligands (e.g., BINOL derivatives) paired with Zn or Sc may further enhance enantiomeric excess.
Q. How does the trifluoromethylpyridyl moiety influence the compound’s electronic properties and biological interactions?
- Methodological Answer : The electron-withdrawing CF₃ group increases electrophilicity and metabolic stability, which is critical for bioactivity. Comparative studies of fluorinated vs. non-fluorinated analogs (e.g., antimicrobial pyrazole derivatives) show enhanced binding affinity to target proteins due to hydrophobic and dipole interactions . DFT calculations can model charge distribution and frontier molecular orbitals to predict reactivity.
Q. How can contradictory data on reaction pathways (e.g., competing insertion vs. cyclization mechanisms) be resolved?
- Methodological Answer : Mechanistic studies using isotopic labeling (e.g., deuterated solvents) or in-situ FTIR/NMR can track intermediate formation. For example, copper-catalyzed aldehyde insertions follow a transmetallation pathway, while zinc-mediated reactions proceed via direct coordination . Kinetic profiling under varying temperatures and pressures helps identify rate-determining steps.
Q. What strategies mitigate purification challenges caused by the compound’s lipophilic nature?
- Methodological Answer : High lipophilicity (from diphenyl and CF₃ groups) necessitates advanced techniques like reverse-phase flash chromatography (C18 columns) or gradient recrystallization using hexane/ethyl acetate mixtures . Micellar catalysis or aqueous-organic biphasic systems may improve solubility during synthesis.
Q. How can computational modeling predict the compound’s stability and potential as a pharmacophore?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding modes to biological targets (e.g., enzymes or receptors), while MD simulations assess conformational stability in solvated environments . QSAR models correlate structural features (e.g., logP, polar surface area) with bioactivity, guiding derivative design.
Data Analysis and Application Questions
Q. What analytical techniques are critical for resolving structural ambiguities in dihydrooxazole derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula, while 2D NMR (COSY, HSQC, HMBC) maps scalar couplings and long-range correlations. For polymorphic forms, powder XRD and DSC analyze crystallinity and thermal stability .
Q. How does the compound’s stereochemistry impact its performance in asymmetric catalysis or medicinal chemistry?
- Methodological Answer : The (4R,5R) configuration may serve as a chiral ligand or organocatalyst in asymmetric synthesis. In medicinal contexts, stereochemistry influences target selectivity, as seen in fluorinated pyrazoles with improved antimicrobial efficacy . Enantioselective bioassays (e.g., enzyme inhibition) validate stereochemical contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
